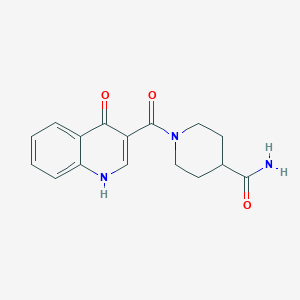

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a synthetic compound that combines the structural features of quinoline and piperidine The quinoline moiety is known for its diverse biological activities, while the piperidine ring is a common scaffold in medicinal chemistry

Métodos De Preparación

The synthesis of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters.

Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the quinoline ring can be introduced through hydroxylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.

Aplicaciones Científicas De Investigación

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microbial cells, while the piperidine ring can enhance the compound’s binding affinity to specific proteins .

Comparación Con Compuestos Similares

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

4-Hydroxyquinoline: Known for its antimicrobial properties.

Piperidine-4-carboxamide: Commonly used in medicinal chemistry as a scaffold.

Quinoline Derivatives: Various quinoline derivatives are used in pharmaceuticals for their diverse biological activities.

The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its applications.

Actividad Biológica

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

Molecular Structure

- IUPAC Name : this compound

- Molecular Weight : 258.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It has been shown to inhibit the growth of certain bacterial strains and fungi.

- Antimalarial Properties : Similar compounds in the quinoline family have demonstrated efficacy against Plasmodium falciparum, suggesting potential for this derivative as well.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting biochemical pathways critical for disease progression.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably:

- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory processes, similar to other quinoline derivatives that target cyclooxygenase enzymes.

- Modulation of Protein Synthesis : Some studies suggest that it could interfere with protein synthesis mechanisms, particularly through inhibition of translation elongation factors.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related quinoline derivatives, providing insights into their pharmacological profiles.

| Study | Compound | Activity | EC50 (nM) | Notes |

|---|---|---|---|---|

| DDD107498 | Antimalarial | 120 | Effective against P. falciparum | |

| Compound 2 | Antigametocytocidal | <1 mg/kg | Effective in P. berghei model |

These findings indicate that modifications in the quinoline structure can significantly enhance biological activity and selectivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in functional groups attached to the quinoline core influence biological efficacy. For instance, the presence of hydroxyl groups enhances solubility and bioavailability, while carbonyl groups are crucial for enzyme interactions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Key parameters include:

- Absorption : The compound shows promising absorption characteristics in preclinical models.

- Metabolism : It undergoes hepatic metabolism, which may affect its bioavailability.

- Toxicity Profiles : Initial studies suggest low toxicity levels at therapeutic doses, but further research is necessary to confirm safety profiles.

Propiedades

IUPAC Name |

1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKWTCVLFJAVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.